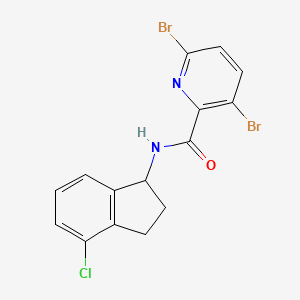
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent blocker of volume-regulated anion channels (VRACs), which play a crucial role in many physiological processes.
作用机制
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide blocks VRACs by binding to a specific site on the channel protein. The exact mechanism of this compound binding and inhibition is not yet fully understood, but it is believed to involve an interaction with the channel pore domain. This compound has been shown to block both the outward and inward currents of VRACs, indicating that it acts as a non-specific blocker of the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, this compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate cell volume regulation. This compound has also been shown to have neuroprotective effects in animal models of ischemic brain injury. However, the exact mechanisms underlying these effects are not yet fully understood.
实验室实验的优点和局限性
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has several advantages as a research tool. It is a potent and selective blocker of VRACs, making it a valuable tool for studying the physiological and pathological roles of these channels. This compound is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of this compound. It is a small molecule inhibitor, which means it may have off-target effects on other ion channels or proteins. Additionally, the exact mechanism of this compound inhibition is not yet fully understood, which may limit its interpretability in some experiments.
未来方向
There are several future directions for research on 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of this compound. Another area of interest is the identification of the exact binding site and mechanism of this compound inhibition, which could lead to the development of more specific and effective VRAC inhibitors. Finally, further research is needed to elucidate the physiological and pathological roles of VRACs in various cell types and animal models, which could have important implications for the development of new therapies for a variety of diseases.
合成方法
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-3-nitropyridine with 2,6-dibromopyridine in the presence of a palladium catalyst to form 3,6-dibromo-2-nitropyridine. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid chloride to form this compound.
科学研究应用
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has been widely used in scientific research to study the physiological and pathological roles of VRACs. VRACs are involved in many physiological processes, including cell volume regulation, cell proliferation, and apoptosis. VRACs are also implicated in the pathogenesis of various diseases, such as cancer, epilepsy, and ischemic brain damage. This compound has been shown to inhibit VRACs in many cell types and animal models, making it a valuable tool for studying the role of VRACs in various physiological and pathological processes.
属性
IUPAC Name |
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2ClN2O/c16-10-5-7-13(17)20-14(10)15(21)19-12-6-4-8-9(12)2-1-3-11(8)18/h1-3,5,7,12H,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZPXZVLOJDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3=C(C=CC(=N3)Br)Br)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)
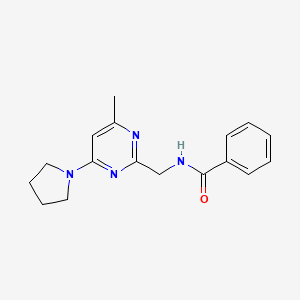
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
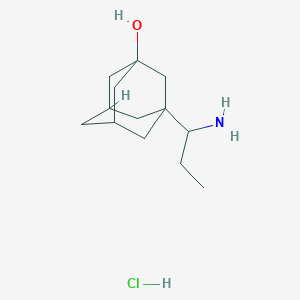
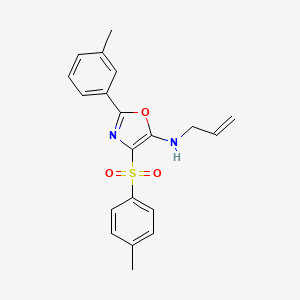

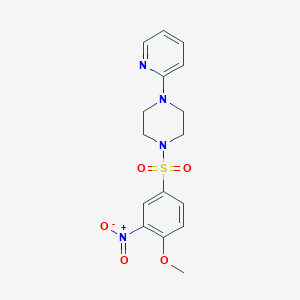
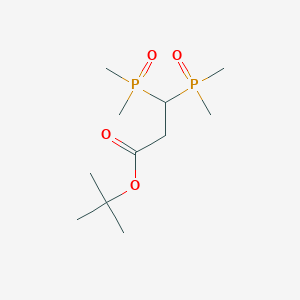
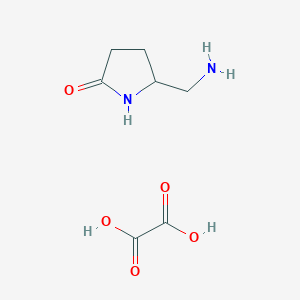
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
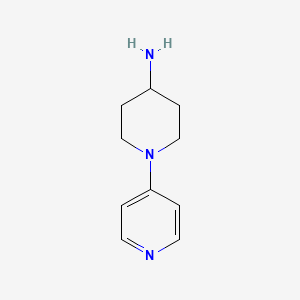
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)